molecular formula C27H25FN2O5 B2605209 N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide CAS No. 1207047-31-1

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2605209
CAS No.: 1207047-31-1
M. Wt: 476.504
InChI Key: PWWWJVYJTTVEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with a molecular formula of C27H25FN2O5 and a molecular weight of 476.504

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and fluorophenyl groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The choice of raw materials and the optimization of reaction conditions are critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic substituents.

Scientific Research Applications

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide include other quinoline derivatives and benzamide compounds. Examples include:

  • N-[4-ethoxy-2-(4-chlorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide
  • N-[4-ethoxy-2-(4-bromophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O5/c1-5-35-23-15-22(16-6-8-18(28)9-7-16)30-21-11-10-19(14-20(21)23)29-27(31)17-12-24(32-2)26(34-4)25(13-17)33-3/h6-15H,5H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWWJVYJTTVEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.